3-Hydroxyiminoheptan-2-one
Description
3-Hydroxyiminoheptan-2-one (CAS 42563-84-8), also known as (3Z)-3-hydroxyiminoheptan-2-one or 2,3-Heptanedione,3-oxime, is a ketoxime derivative with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . Its structure features a heptan-2-one backbone modified by a hydroxyimino (-N-OH) group at the C3 position. Key physicochemical properties include:
- LogP (partition coefficient): 1.595 (indicating moderate lipophilicity)
- Polar Surface Area (PSA): 49.66 Ų (reflecting hydrogen-bonding capacity)
- Hydrogen Bond Donors/Acceptors: 1 donor, 3 acceptors
- Topological Complexity: 141 (moderate structural intricacy) .
This compound’s oxime functional group enables metal chelation and participation in condensation reactions, making it relevant in coordination chemistry and synthetic intermediates .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-hydroxyiminoheptan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-3-4-5-7(8-10)6(2)9/h10H,3-5H2,1-2H3 |
InChI Key |
UNXOODFFHJDRBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NO)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(Hydroxymethyl)heptan-2-one
CAS : 65405-68-7
Molecular Formula : C₈H₁₄O₂
Molecular Weight : 142.19 g/mol (estimated)
Functional Groups : Ketone (C2), hydroxymethyl (-CH₂OH) at C3.
Key Differences :
- Replaces the hydroxyimino group with a hydroxymethyl group, reducing nitrogen content and altering reactivity.
- Hydrogen Bonding: Increased H-bond donors (2 vs. 1) due to the -OH in hydroxymethyl.
- Polarity: Likely higher PSA than 3-hydroxyiminoheptan-2-one due to additional hydroxyl group.
- Applications : Primarily used in flavor/fragrance industries due to ketone-derived aromas.
| Property | 3-Hydroxyiminoheptan-2-one | 3-(Hydroxymethyl)heptan-2-one |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₂ | C₈H₁₄O₂ |
| Molecular Weight | 143.18 g/mol | 142.19 g/mol (estimated) |
| LogP | 1.595 | Not reported |
| PSA | 49.66 Ų | ~60 Ų (estimated) |
| H-Bond Donors | 1 | 2 |
2-(2,4-Dichlorophenyl)-2-Hydroxy-1-(1H-Imidazol-1-yl)heptan-3-one
CAS: Not explicitly provided Molecular Formula: C₁₇H₁₉Cl₂N₂O₂ (estimated) Molecular Weight: ~366.26 g/mol Functional Groups: Dichlorophenyl, imidazole, ketone, hydroxyl. Key Differences:
- Bulkier aromatic substituents increase molecular weight and lipophilicity (higher LogP).
- Reactivity : The imidazole and dichlorophenyl groups enable π-π stacking and halogen bonding, useful in pharmaceutical intermediates.
- Applications: Potential antifungal/antibacterial activity due to imidazole moiety.
| Property | 3-Hydroxyiminoheptan-2-one | 2-(2,4-Dichlorophenyl)-2-Hydroxy-1-(1H-Imidazol-1-yl)heptan-3-one |
|---|---|---|
| Molecular Weight | 143.18 g/mol | ~366.26 g/mol |
| LogP | 1.595 | >3 (estimated) |
| Structural Complexity | 141 | >300 (estimated) |
3-(Hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one
CAS: 181653-90-7 Molecular Formula: C₉H₁₀N₂O₂ Molecular Weight: 178.19 g/mol Functional Groups: Indole backbone, hydroxyimino, ketone. Key Differences:
- Incorporates an aromatic indole ring, enhancing conjugation and stability.
- Hydrogen Bonding: Similar H-bond donors (1) but higher acceptor count (4 vs. 3).
- Applications: Potential use in dye synthesis or as a metalloenzyme inhibitor.
| Property | 3-Hydroxyiminoheptan-2-one | 3-(Hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one |
|---|---|---|
| Molecular Weight | 143.18 g/mol | 178.19 g/mol |
| LogP | 1.595 | Not reported |
| PSA | 49.66 Ų | ~70 Ų (estimated) |
| Aromaticity | No | Yes (indole ring) |
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